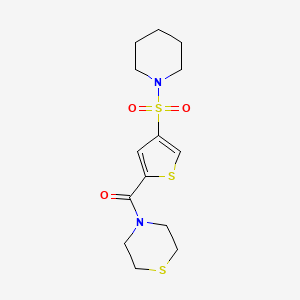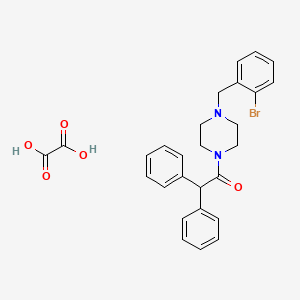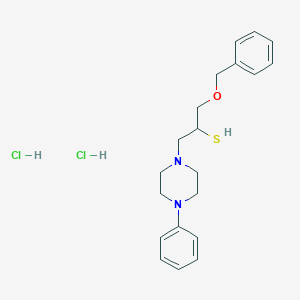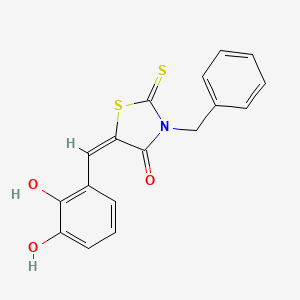
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a thiomorpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur and appropriate carbon precursors.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed through cyclization reactions involving morpholine and sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the piperidine, thiophene, and thiomorpholine rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene or substituted thiophenes.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine or substituted thiomorpholines.
Uniqueness
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is unique due to the combination of these three distinct rings in its structure. This unique combination imparts specific chemical and biological properties that may not be present in simpler compounds.
Propriétés
IUPAC Name |
(4-piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S3/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKHSQJKAJFSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B5188276.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)



![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5188358.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
